2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Catalog No.
M. Wt
379.24 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name

2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate



Molecular Formula


Molecular Weight

379.24 g/mol



InChI Key





N-((1H-benzotriazol-1-yloxy)(dimethylamino)methylene)-N-methylmethanaminium hexafluorophosphate, O-HBTU cpd

Canonical SMILES


HBTU, also known as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a coupling reagent widely used in organic synthesis for the formation of amide bonds between carboxylic acids and amines. Its popularity stems from its high efficiency, good solubility in various organic solvents, and compatibility with a broad range of functional groups [].

Mechanism of Action

HBTU acts as a condensing agent, facilitating the reaction between a carboxylic acid and an amine to form an amide. The mechanism involves the following steps []:

  • Activation: HBTU reacts with the carboxylic acid, forming a mixed anhydride intermediate. This intermediate is more reactive than the free carboxylic acid due to the electron-withdrawing nature of the benzotriazole and hexafluorophosphate groups.
  • Amine coupling: The activated carboxylic acid intermediate then reacts with the amine, leading to the formation of the desired amide bond and the release of HBTU byproducts.

Advantages of Using HBTU

Compared to other commonly used coupling reagents, HBTU offers several advantages:

  • High efficiency: HBTU typically leads to high yields of the desired amide products, even with hindered substrates [].
  • Broad functional group compatibility: HBTU is compatible with a wide range of functional groups, making it a versatile tool for various synthetic applications [].
  • Mild reaction conditions: HBTU reactions can be performed under mild reaction conditions, minimizing the risk of side reactions and decomposition of sensitive substrates [].
  • Water tolerance: HBTU is moderately water-tolerant, allowing for reactions to be carried out in aqueous media or with substrates containing trace amounts of water [].

Applications in Scientific Research

HBTU finds numerous applications in various scientific research fields, including:

  • Peptide synthesis: HBTU is a popular choice for coupling amino acids in peptide synthesis due to its efficiency and compatibility with various protecting groups [].
  • Drug discovery: HBTU is used in the synthesis of potential drug candidates and various bioactive molecules [].
  • Polymer chemistry: HBTU can be employed for the formation of amide bonds in the synthesis of specific polymers [].
  • Material science: HBTU is utilized in the preparation of functional materials with specific functionalities incorporated through amide linkages [].

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (35.71%): Flammable solid [Danger Flammable solids];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.


Flammable Irritant


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Modify: 2023-08-15

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